molecular formula C27H23N3O3 B3004055 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one CAS No. 1326900-66-6

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one

Cat. No. B3004055
CAS RN: 1326900-66-6
M. Wt: 437.499
InChI Key: QWTWAOTUQJTTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This particular derivative includes additional functional groups such as an oxadiazole ring and ethoxyphenyl group, which may contribute to its chemical properties and biological activity.

Synthesis Analysis

The synthesis of related isoquinoline derivatives has been explored in various studies. For instance, the synthesis of 1,3,4-oxadiazolo[3,2-b]isoquinoline derivatives has been achieved by reacting homophthalic anhydride with acylhydrazines, followed by treatment with polyphosphoric acid to yield the desired oxadiazoloisoquinolinones in quantitative yields . Additionally, a one-pot synthesis method for 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles has been developed using an oxidative Ugi/aza-Wittig reaction, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen atom within the aromatic bicyclic system, which can influence the electronic distribution and reactivity of the molecule. The addition of an oxadiazole ring, as seen in the compound of interest, introduces nitrogen and oxygen atoms that can participate in hydrogen bonding and other intermolecular interactions .

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions. For example, the electrochemical oxidation of aromatic ethers related to isoquinoline has been studied, revealing that anodic oxidation can afford dihydroisoquinolinium salts, which may provide insights into the redox behavior of similar compounds . The reactivity of the oxadiazole ring in such derivatives could also be explored in the context of potential chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. The presence of substituents such as the oxadiazole ring and ethoxyphenyl group can affect the compound's solubility, stability, and reactivity. For instance, the cytotoxic activity of isoquinolinequinone–amino acid derivatives against cancer cells has been linked to the structure and location of the amino acid fragment, suggesting that the substituents on the isoquinoline core can significantly impact biological activity .

properties

IUPAC Name

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3/c1-4-32-21-13-11-20(12-14-21)30-16-24(22-7-5-6-8-23(22)27(30)31)26-28-25(29-33-26)19-10-9-17(2)18(3)15-19/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTWAOTUQJTTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.